Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate
Description
Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a 4-ethylpiperazine substituent at position 2, a methyl group at position 4, and an ethyl ester at position 3. The 4-ethylpiperazine moiety enhances solubility and bioavailability, making it a valuable scaffold for pharmaceutical development .
Properties
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-17-6-8-18(9-7-17)14-15-10-12(11(3)16-14)13(19)20-5-2/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAFUKISUMMIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate has been studied for its potential as a therapeutic agent in treating various diseases. Its structure suggests it may interact with biological targets effectively, particularly in neurological and psychiatric disorders.
Case Study: Muscarinic Receptor Modulation
Research indicates that derivatives of this compound can act as muscarinic receptor antagonists, which are promising for treating conditions like Alzheimer's disease. A related study explored compounds that modulate muscarinic receptors, highlighting the significance of piperazine derivatives in neuropharmacology .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrimidine derivatives. Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Related Pyrimidine Derivative | Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Research
The compound's structural features are also being explored for anticancer applications. Research into similar pyrimidine derivatives has revealed their potential to inhibit tumor growth by targeting specific pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related compound inhibited the proliferation of human cancer cell lines, suggesting a possible mechanism linked to the modulation of cell cycle regulators . This positions this compound as a valuable structure for further anticancer drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous compounds reveals critical differences in substituents, molecular properties, and applications.
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylate
- Structure : The tert-butoxycarbonyl (Boc) group replaces the ethyl group on the piperazine ring.
- Molecular Formula : C₁₇H₂₆N₄O₄ (MW 350.41 g/mol) .
- Applications : Primarily used as a synthetic intermediate for protecting the piperazine nitrogen during multi-step reactions. Its Boc group facilitates controlled deprotection in drug development workflows .
- Stability : Stable at room temperature, with commercial availability in gram-scale quantities .
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
- Structure : A hydroxyl group replaces the ethylpiperazine substituent.
- Molecular Formula : C₁₂H₁₇N₃O₃ (MW 263.29 g/mol) .
Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate
- Structure : Features an ethoxycarbonyl group on the piperidine ring.
- Molecular Formula : C₁₆H₂₁N₃O₅ (MW 335.36 g/mol) .
- Functional Impact : The ethoxycarbonyl group introduces additional hydrogen-bonding capacity, which may influence crystal packing and intermolecular interactions .
7-(4-Ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure: Fused pyrido-pyrimidinone core with a 4-ethylpiperazine substituent (e.g., compound 5 in ).
Structural and Functional Analysis
Molecular Weight and Polarity
*Estimated based on structural comparison due to lack of explicit data.
Pharmacokinetic Implications
- Solubility : The ethylpiperazine group in the target compound balances lipophilicity and solubility, whereas hydroxyl or ethoxycarbonyl groups increase polarity .
- Metabolic Stability : The Boc-protected analog resists enzymatic degradation, while the ethyl group in the target compound may enhance metabolic clearance .
Biological Activity
Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate (CAS: 1116339-74-2) is a pyrimidine derivative known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₂H₁₈N₄O₂
Molecular Weight: 250.30 g/mol
CAS Number: 1116339-74-2
The structure of this compound features a pyrimidine ring substituted with an ethylpiperazine moiety, which is crucial for its biological activity.
This compound has been studied for its effects on various biological targets:
- Acetylcholinesterase Inhibition : Some derivatives of piperazine compounds have shown promising results in inhibiting human acetylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Research indicates that similar pyrimidine derivatives exhibit antimicrobial activities against various pathogens, suggesting potential applications in treating infections .
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures may possess anticancer properties, influencing cell proliferation and apoptosis pathways .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid plaque formation and improve cognitive function, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
- Nucleophilic substitution : Introducing the 4-ethylpiperazine moiety to the pyrimidine core under reflux conditions with solvents like dichloromethane or ethanol .
- Esterification : Ethyl ester formation at the 5-position using acid chlorides or coupling reagents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products. Reaction yields are optimized by controlling temperature (e.g., 60–80°C) and using catalysts like triethylamine .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity by resolving signals for the ethylpiperazine, methylpyrimidine, and ester groups. Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
- HPLC : Used to assess purity (>98% is standard for research-grade material), with reverse-phase C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~320) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous mass fragments) can arise from dynamic processes like tautomerism or solvent interactions. Strategies include:
- Variable-temperature NMR : To identify temperature-dependent conformational changes .
- DFT Calculations : Predict theoretical spectra for comparison with experimental data .
- X-ray Crystallography : Resolve absolute configuration using SHELX software for structure refinement .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-ethylpiperazine group (e.g., replace with morpholine or phenylpiperazine) to assess impact on biological targets like acetylcholinesterase .
- Bioactivity Assays : Pair synthetic modifications with enzyme inhibition assays (IC determination) and molecular docking studies (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .
- Thermal Analysis (TGA/DSC) : Evaluate stability of derivatives under physiological conditions .
Q. How can crystallographic data be leveraged to validate the compound’s stereochemistry and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and hydrogen-bonding networks. For example, the piperazine ring often adopts a chair conformation, with hydrogen bonds between NH groups and ester carbonyls .
- SHELX Refinement : Use SHELXL for least-squares refinement and SHELXE for electron density mapping to resolve disorder or twinning .
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) to predict packing efficiency and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
